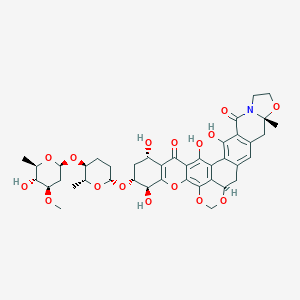

Kigamicin C

描述

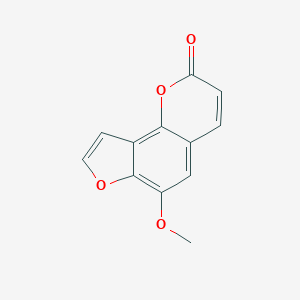

吉加霉素C是一种天然抗肿瘤抗生素,从细菌阿米酰胺菌属sp ML630-mF1的培养液中分离得到吉加霉素C因其在营养缺乏条件下对胰腺癌PANC-1细胞的选择性细胞毒性而备受关注,使其成为有前景的癌症治疗候选药物 .

科学研究应用

吉加霉素C在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。在化学方面,它被用作研究天然抗生素结构和功能的模型化合物。在生物学方面,吉加霉素C用于研究细胞在营养缺乏条件下的死亡和存活机制。 在医学方面,它已被证明是一种很有潜力的治疗胰腺癌和由革兰氏阳性菌(包括耐甲氧西林金黄色葡萄球菌(MRSA))引起的感染的药物 . 在工业方面,吉加霉素C用于开发新型抗生素和抗癌药物。

作用机制

吉加霉素C的作用机制包括在营养缺乏条件下选择性杀死癌细胞。这是通过阻断蛋白激酶B (PKB/Akt) 的活化来实现的,PKB/Akt是参与细胞存活和增殖的关键信号通路。 通过抑制这条通路,吉加霉素C诱导癌细胞死亡,而这些癌细胞本来对营养剥夺有抵抗力 .

生化分析

Biochemical Properties

Kigamicin C interacts with various enzymes and proteins in biochemical reactions. The mechanism of action is proposed to be via blockade of aPKB/Akt activation, caused by the withdrawal of nutrients . This suggests that this compound plays a significant role in the biochemical reactions related to nutrient sensing and starvation response.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce necrosis in human myeloma cells . This effect is observed both under nutrient-starved and nutrient-rich conditions, suggesting that this compound influences cell function by disrupting cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. As mentioned earlier, it is proposed to act via blockade of aPKB/Akt activation . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition and changes in gene expression related to nutrient sensing and starvation response.

Temporal Effects in Laboratory Settings

Given its significant effects on cell survival under nutrient-starved conditions , it is plausible that this compound may have long-term effects on cellular function, potentially influencing cell survival and proliferation over time.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is worth noting that high dosage of a related compound, Kigamicin D, increased tumor growth of IMC carcinoma by more than 200% . This suggests that the dosage of this compound could potentially influence its effects in animal models.

Metabolic Pathways

Given its proposed mechanism of action via blockade of aPKB/Akt activation , it is likely that this compound interacts with enzymes or cofactors involved in nutrient sensing and starvation response pathways.

Transport and Distribution

Given its significant effects on cell survival under nutrient-starved conditions , it is plausible that this compound may be transported and distributed in a manner that allows it to exert its effects under these conditions.

Subcellular Localization

Given its proposed mechanism of action via blockade of aPKB/Akt activation , it is likely that this compound may be localized to specific compartments or organelles involved in nutrient sensing and starvation response.

准备方法

吉加霉素C通常从阿米酰胺菌属sp. ML630-mF1的培养液中分离。分离过程包括在合适的培养基中培养细菌,然后使用色谱技术提取和纯化化合物。 吉加霉素C的结构已通过各种光谱分析方法阐明,包括核磁共振(NMR)和质谱(MS) .

化学反应分析

吉加霉素C会经历几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括盐酸(HCl)和四氢呋喃(THF)。 例如,吉加霉素C在室温下用1N HCl在THF中处理18小时,会导致形成一个苷元和阿米糖 . 这些反应形成的主要产物通常是原始化合物的衍生物,可以进一步分析以了解其化学性质。

相似化合物的比较

吉加霉素C属于一类被称为吉加霉素的化合物家族,其中还包括吉加霉素A、B、D和E。这些化合物具有相似的苷元结构,由一个稠合的八环体系和脱氧糖组成。 吉加霉素C在营养缺乏条件下对胰腺癌细胞的选择性细胞毒性是独一无二的,这是其他吉加霉素没有观察到的性质 . 类似的化合物包括其他具有抗肿瘤特性的天然抗生素,如阿霉素和丝裂霉素,但吉加霉素C独特的作用机制使其区别于这些药物。

属性

IUPAC Name |

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSADZFORZMJRI-KUPVXKSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)

![(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B16676.png)